Homosalate

Description

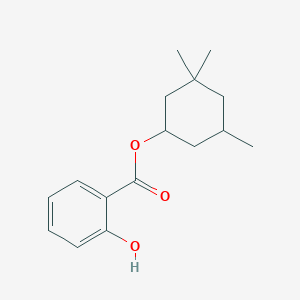

Structure

3D Structure

Properties

IUPAC Name |

(3,3,5-trimethylcyclohexyl) 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-11-8-12(10-16(2,3)9-11)19-15(18)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSJONWNBBTCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026241 | |

| Record name | 3,3,5-Trimethylcyclohexyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3,5-trimethylcyclohexylsalicylate appears as viscous or light yellow to slightly tan liquid or oil. (NTP, 1992) | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

322 to 329 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml at 79 °F) (NTP, 1992) | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.045 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

118-56-9 | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Homosalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homosalate [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homosalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Homosalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homosalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, 3,3,5-trimethylcyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,5-Trimethylcyclohexyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Homosalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOSALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V06SV4M95S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Homosalate's UV Absorption: A Technical Deep Dive into its Photoprotective Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Homosalate, a widely utilized organic ultraviolet (UV) filter in commercial sunscreens, primarily functions by absorbing high-energy UVB radiation and dissipating it as less harmful thermal energy. This in-depth technical guide elucidates the core mechanism of action of this compound, focusing on its photophysical and photochemical properties. The process is underpinned by an ultrafast excited-state intramolecular proton transfer (ESIPT) reaction, a key feature for the effective and safe dissipation of absorbed UV energy. This document provides a comprehensive overview of this compound's UV absorption characteristics, photostability, and the experimental methodologies employed to evaluate its efficacy and safety.

Chemical Properties and UV Absorption Spectrum

This compound, or 3,3,5-trimethylcyclohexyl salicylate, is an ester of salicylic acid and 3,3,5-trimethylcyclohexanol.[1] The salicylate moiety is the chromophore responsible for its UV-absorbing properties.[1][2] It strongly absorbs UVB radiation in the range of 295 to 315 nm, with a peak absorption maximum (λmax) around 306 nm.[3][4]

| Property | Value | Reference |

| Chemical Name | 3,3,5-trimethylcyclohexyl 2-hydroxybenzoate | |

| CAS Number | 118-56-9 | |

| Molecular Formula | C16H22O3 | |

| Molecular Weight | 262.34 g/mol | |

| UV Absorption Range | 295 - 315 nm | |

| Peak Absorption (λmax) | ~306 nm | |

| Approved Concentration (USA) | Up to 15% | |

| Approved Concentration (EU) | Up to 7.34% |

Mechanism of Action: Excited-State Intramolecular Proton Transfer (ESIPT)

The primary mechanism by which this compound dissipates absorbed UV energy is through an efficient and rapid photophysical process known as excited-state intramolecular proton transfer (ESIPT). This process occurs in the following steps:

-

UV Photon Absorption: The this compound molecule, in its ground electronic state (enol tautomer), absorbs a UVB photon. This absorption excites the molecule to a higher electronic energy state (S1).

-

Ultrafast Proton Transfer: In the excited state, the acidity of the phenolic hydroxyl group and the basicity of the carbonyl oxygen of the ester group are significantly increased. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming an excited-state keto tautomer. This process is extremely rapid, occurring on a femtosecond timescale.

-

Non-Radiative Decay: The excited keto tautomer is unstable and rapidly returns to its ground electronic state through non-radiative decay pathways, primarily by releasing the excess energy as heat (vibrational relaxation).

-

Reverse Proton Transfer: In the ground state, the keto tautomer is less stable than the enol tautomer. Consequently, a reverse proton transfer occurs, regenerating the original enol form of the this compound molecule, ready to absorb another UV photon.

This cyclical process allows for the efficient conversion of harmful UV radiation into harmless thermal energy without generating significant amounts of reactive oxygen species or undergoing photochemical degradation, which is a desirable characteristic for a sunscreen filter.

Experimental Protocols

Determination of UV Absorption Spectrum and Molar Extinction Coefficient

This protocol outlines the procedure for determining the UV absorption characteristics of this compound.

Objective: To measure the UV-Visible absorption spectrum of this compound and calculate its molar extinction coefficient (ε).

Materials:

-

This compound standard

-

Ethanol (spectroscopic grade)

-

Quartz cuvettes (1 cm path length)

-

Calibrated UV-Visible spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh a precise amount of this compound standard.

-

Dissolve the standard in a known volume of ethanol in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution with ethanol to prepare a series of standard solutions of decreasing concentrations.

-

-

Spectrophotometric Measurement:

-

Set the UV-Visible spectrophotometer to scan a wavelength range of 200-400 nm.

-

Use ethanol as the blank to zero the instrument.

-

Measure the absorbance of each standard solution in a 1 cm quartz cuvette.

-

-

Data Analysis:

-

Plot the absorbance at the λmax (approximately 306 nm) against the concentration of the standard solutions.

-

According to the Beer-Lambert law (A = εbc), the slope of the resulting linear regression is the molar extinction coefficient (ε) when the concentration (c) is in mol/L and the path length (b) is in cm.

-

In Vitro Photostability Assessment

This protocol describes a method for evaluating the photostability of a sunscreen formulation containing this compound.

Objective: To determine the change in UV absorbance of a sunscreen formulation after exposure to a controlled dose of UV radiation.

Materials:

-

Sunscreen formulation containing this compound

-

Polymethylmethacrylate (PMMA) plates

-

Solar simulator with a controlled UV output

-

UV-Visible spectrophotometer with an integrating sphere

-

Gloved finger or automated spreading device

-

Analytical balance

Procedure:

-

Sample Application:

-

Accurately weigh a specific amount of the sunscreen formulation.

-

Apply the formulation evenly onto the surface of a PMMA plate at a standard concentration (e.g., 1.0 mg/cm²).

-

Allow the film to dry for a specified period (e.g., 30 minutes) in the dark.

-

-

Initial Absorbance Measurement:

-

Measure the initial UV absorbance spectrum (290-400 nm) of the sunscreen film using the spectrophotometer.

-

-

UV Irradiation:

-

Expose the PMMA plate to a controlled dose of UV radiation from the solar simulator. The dose can be correlated to a specific Sun Protection Factor (SPF) value.

-

-

Post-Irradiation Absorbance Measurement:

-

After irradiation, re-measure the UV absorbance spectrum of the sunscreen film.

-

-

Data Analysis:

-

Compare the pre- and post-irradiation absorbance spectra.

-

Calculate the percentage of photostability by comparing the area under the curve (AUC) of the absorbance spectra before and after irradiation.

-

Conclusion

This compound's efficacy as a UVB filter is primarily attributed to its molecular structure, which facilitates a rapid and efficient excited-state intramolecular proton transfer (ESIPT) mechanism. This process allows for the safe dissipation of absorbed UV energy as heat, thereby protecting the skin from the harmful effects of solar radiation. While this compound is an effective UVB absorber, its photostability can be a concern, and it is often formulated with other UV filters to provide broad-spectrum protection and enhance overall product stability. The experimental protocols detailed in this guide provide a framework for the quantitative evaluation of this compound's UV absorption properties and photostability, which are crucial for the development of safe and effective sunscreen products. Further research into the photodynamics and potential biological interactions of this compound will continue to refine its use in dermatological and cosmetic applications.

References

A Deep Dive into the Photochemical Landscape of Homosalate Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosalate (HMS), chemically known as 3,3,5-trimethylcyclohexyl salicylate, is a widely utilized organic ultraviolet (UV) filter in commercial sunscreen and personal care products.[1][2] Its primary function is to absorb UVB radiation (295-315 nm), thereby protecting the skin from the deleterious effects of sun exposure, including sunburn and an increased risk of skin cancer.[2][3][4] this compound is an ester formed from the reaction of salicylic acid and 3,3,5-trimethylcyclohexanol. It exists as a mixture of cis- and trans- diastereomers, with the ratio of these isomers varying depending on the manufacturing method, reported at ratios such as 40:60 and approximately 90:10 (cis:trans).

This technical guide provides an in-depth exploration of the photochemical properties of this compound and its isomers. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into its mechanism of action, photostability, potential photoreactions, and the experimental methodologies used for its evaluation.

Core Photochemical Mechanism: The Role of ESIPT

The primary mechanism by which this compound provides photoprotection is through a process called Excited-State Intramolecular Proton Transfer (ESIPT). This highly efficient, ultrafast process allows for the rapid and safe dissipation of absorbed UV energy as heat, minimizing the likelihood of harmful photochemical reactions.

The ESIPT process in this compound can be described in the following steps:

-

Photoexcitation: Upon absorbing a UVB photon, the this compound molecule in its stable enol tautomer form is promoted to an excited electronic state (S1).

-

Intramolecular Proton Transfer: In this excited state, a proton from the hydroxyl group is rapidly transferred to the carbonyl oxygen. This transfer is facilitated by the intramolecular hydrogen bond present in the molecule's structure. This process leads to the formation of a transient, less stable keto tautomer in an excited state.

-

Non-Radiative Decay: The excited keto tautomer quickly returns to its ground state through non-radiative pathways, releasing the absorbed energy as heat.

-

Reverse Proton Transfer: Finally, a reverse proton transfer occurs in the ground state, regenerating the original enol tautomer, ready to absorb another UV photon.

This entire cycle occurs on an ultrafast timescale, which is a key characteristic of an effective photoprotective agent.

Physicochemical and UV Absorption Properties

This compound is an oil-soluble liquid that acts as a UVB filter, with its peak absorption centered around 306 nm. It is considered a weak UVB absorber compared to other agents, which is why it is often used at higher concentrations (up to 15% in the U.S. and 10% in the EU) and in combination with other UV filters. Beyond its primary function as a UV absorber, this compound also serves as an effective solvent for other crystalline UV filters, such as avobenzone, and enhances the water resistance of sunscreen formulations.

Isomer-Specific Properties

While many studies treat this compound as a single chemical entity, it is crucial to recognize its isomeric nature. The cis- and trans-isomers exhibit differences in their toxicokinetics, with oral bioavailability of cis-homosalate being significantly lower than that of trans-homosalate. Although detailed comparative data on the photochemical properties of the individual isomers are scarce in the literature, it is reasonable to infer that their three-dimensional structure could influence the efficiency of the ESIPT process and other photochemical pathways. Furthermore, studies have pointed to the potential existence of a second, long-lived conformer of this compound that does not undergo ESIPT, which could have different photophysical characteristics.

Quantitative Data Summary

The following tables summarize the available quantitative data on the physicochemical and photochemical properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₂₂O₃ | |

| Molar Mass | 262.349 g·mol⁻¹ | |

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Insoluble in water; Oil-soluble | |

| Boiling Point | 181–185 °C | |

| Melting Point | < -20 °C | |

| Density | 1.05 g/cm³ (20 °C) |

Table 2: Photochemical Properties of this compound

| Parameter | Value | Conditions | Reference(s) |

| UV Absorption Max (λmax) | ~306-309 nm | In various solvents (acetonitrile, ethanol, cyclohexane) | |

| UV Absorption Range | 295 - 315 nm | - | |

| Phosphorescence Quantum Yield (Φp) | 4.9% | In ethanol at 77 K | |

| Fluorescence Lifetime | 12–20 ns | Gas-phase |

Photostability and Potential Photoreactions

This compound is generally regarded as photostable. Its efficient ESIPT mechanism prevents the molecule from lingering in an excited state where it would be susceptible to degradation. Moreover, this compound can help to photostabilize other, more labile UV filters, such as the UVA filter avobenzone.

Despite its high photostability, alternative de-excitation pathways, although minor, can occur. These include fluorescence and intersystem crossing (ISC) to an excited triplet state. The formation of triplet states is a potential concern as they can interact with molecular oxygen to produce singlet oxygen (¹O₂), a reactive oxygen species (ROS) that can be cytotoxic. While phosphorescence from this compound has been observed at cryogenic temperatures, suggesting the formation of triplet states, the quantum yield for this process is low under physiological conditions.

In its deprotonated form, which could be relevant in certain formulations or biological environments, studies on gaseous this compound ions have shown that upon UV excitation, the dominant decay pathway is electron detachment, rather than molecular fragmentation. This propensity for electron detachment could be a consideration in the design of new sunscreen molecules, as it is associated with the production of reactive free electrons.

Phototoxicity Profile

Extensive testing has shown that this compound does not have photoallergic, contact allergic, or phototoxic potential in humans. In vitro assays using murine fibroblasts and in vivo studies in animals have not indicated a phototoxic potential. However, it is important to note that one study has suggested that this compound, among other UV filters, can become toxic to marine life such as corals and sea anemones when exposed to UV light.

Experimental Protocols

The characterization of the photochemical properties of this compound and its isomers involves a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Photostability Assessment by UV Spectroscopy

This method, based on ISO 24443 principles, evaluates the change in UV absorbance of a sunscreen film after exposure to a controlled dose of UV radiation.

-

Objective: To quantify the loss of UV protection after UV irradiation.

-

Materials & Equipment:

-

UV-Vis Spectrophotometer with an integrating sphere.

-

Solar simulator with a controlled UV output.

-

Polymethyl methacrylate (PMMA) plates.

-

Positive displacement pipette or automated syringe for sample application.

-

-

Methodology:

-

Sample Preparation: Apply a precise amount of the test formulation (e.g., 1.3 mg/cm²) evenly onto the roughened surface of a PMMA plate.

-

Drying: Allow the film to dry in the dark at a controlled temperature (e.g., 35°C) for a specified time (e.g., 30 minutes) to form a stable, even film.

-

Pre-irradiation Measurement: Measure the initial UV absorbance spectrum (A₀(λ)) of the sample-coated plate from 290 nm to 400 nm using the spectrophotometer.

-

UV Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator. The dose is often calculated as a fraction of the product's labeled Sun Protection Factor (SPF).

-

Post-irradiation Measurement: After irradiation, remeasure the UV absorbance spectrum (A(λ)) of the same plate.

-

Data Analysis: Compare the pre- and post-irradiation spectra. The percentage of photostability can be calculated by comparing the area under the absorbance curve before and after irradiation. A loss of area indicates photodegradation.

-

Identification of Photodegradation Products by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (DAD) or mass spectrometry (MS) detector is used to separate and identify potential photodegradation products.

-

Objective: To identify and quantify the parent UV filter and any new chemical species formed after UV exposure.

-

Materials & Equipment:

-

HPLC system with DAD or MS detector.

-

Appropriate HPLC column (e.g., C18).

-

Solar simulator.

-

Quartz cuvettes or plates for irradiation.

-

Extraction solvents (e.g., methanol, acetonitrile).

-

-

Methodology:

-

Sample Irradiation: Prepare a solution of this compound in a UV-transparent solvent (e.g., ethanol) or a complete formulation and expose it to a controlled dose of UV radiation from a solar simulator.

-

Extraction (for formulations): After irradiation, extract the UV filters and any photoproducts from the formulation matrix using a suitable solvent. This may involve sonication to ensure complete dissolution.

-

HPLC Analysis:

-

Inject a non-irradiated (control) sample and the irradiated sample into the HPLC system.

-

Use a suitable mobile phase gradient to separate the components.

-

The DAD detector will provide UV spectra for each separated peak, which can help in preliminary identification.

-

The MS detector will provide mass-to-charge ratio data, allowing for the determination of the molecular weight of the parent compound and any photoproducts, aiding in their structural elucidation.

-

-

Data Analysis: Compare the chromatograms of the irradiated and non-irradiated samples. A decrease in the peak area of the parent this compound peak indicates degradation. The appearance of new peaks suggests the formation of photoproducts.

-

Time-Resolved Spectroscopy for Mechanistic Studies

Techniques like femtosecond transient absorption spectroscopy are employed to study the ultrafast dynamics following photoexcitation, such as the ESIPT process.

-

Objective: To directly observe the formation and decay of transient species (e.g., excited states, tautomers) on the femtosecond to nanosecond timescale.

-

Materials & Equipment:

-

Femtosecond laser system (pump and probe beams).

-

Transient absorption spectrometer.

-

Flow-through sample cell to prevent sample degradation.

-

-

Methodology:

-

Sample Preparation: A dilute solution of this compound is continuously flowed through a sample cell to ensure a fresh sample is always being interrogated.

-

Pump-Probe Measurement:

-

An ultrashort 'pump' laser pulse excites the this compound molecules to the S1 state.

-

A second, broadband 'probe' pulse, delayed in time relative to the pump pulse, passes through the sample.

-

The change in the absorption of the probe pulse is measured as a function of the time delay between the pump and probe.

-

-

Data Analysis: The resulting transient absorption spectra reveal the electronic and vibrational dynamics of the excited molecules. By fitting the decay kinetics at different wavelengths, the lifetimes of the transient species can be determined, providing direct evidence for processes like ESIPT.

-

Conclusion

This compound's photochemical behavior is dominated by an efficient and rapid excited-state intramolecular proton transfer (ESIPT) mechanism, which underpins its photostability and efficacy as a UVB filter. While it is generally considered a safe and stable ingredient, the existence of different isomers and conformers presents a more complex photochemical landscape than is often appreciated. Minor photochemical pathways, such as intersystem crossing to a triplet state, can occur and warrant consideration, particularly in the context of formulation interactions and long-term skin exposure. The detailed experimental protocols provided herein offer a framework for the continued investigation and rigorous evaluation of this compound and next-generation UV filters. A deeper understanding of the distinct properties of this compound's isomers is a key area for future research that will be critical for optimizing sunscreen formulations for both safety and efficacy.

References

The Environmental Trajectory of Homosalate: A Deep Dive into its Fate and Bioaccumulation in Aquatic Ecosystems

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the environmental presence, persistence, and biological uptake of the common UV filter, homosalate, in aquatic environments.

This compound, a prevalent ingredient in sunscreens and personal care products, is increasingly detected in aquatic ecosystems worldwide. Its potential for environmental persistence and bioaccumulation has raised concerns among the scientific community. This technical whitepaper provides an in-depth analysis of the environmental fate and bioaccumulation of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant processes to support further research and risk assessment.

Physicochemical Properties and Environmental Partitioning

This compound is a lipophilic organic compound, a characteristic that significantly influences its environmental behavior.[1] Its high octanol-water partition coefficient (log Kow) indicates a strong tendency to partition from water into organic matter, such as sediments and the tissues of aquatic organisms.[2][3] This property is a key determinant of its potential for bioaccumulation.

| Property | Value | Reference |

| Log Kow (Octanol-Water Partition Coefficient) | > 4.5 | [1] |

| Water Solubility | Very slightly soluble | [4] |

| Vapor Pressure | Moderate volatility from water and moist soil | |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 6,778 L/kg (calculated) |

Environmental Fate: Persistence and Degradation

Once introduced into aquatic environments, this compound is subject to various degradation processes, including biodegradation and photodegradation. While it is considered inherently and ultimately biodegradable in water, the rate and extent of this degradation can vary depending on environmental conditions.

Biodegradation: Studies have shown that this compound can be degraded by microbial consortia. One study using non-adapted activated sludge demonstrated 62% degradation over 60 days, classifying it as inherently biodegradable. However, some research suggests that certain hydrophobic UV filters can be recalcitrant to biodegradation under specific conditions.

Photodegradation: As a UV filter, this compound is designed to absorb UV radiation. While this property makes it effective in sunscreens, it also makes it susceptible to photodegradation in the environment. The presence of other substances in the water, such as dissolved organic matter, can influence the rate of photolysis.

Hydrolysis: this compound undergoes rapid degradation by hydrolysis.

Environmental Concentrations

This compound has been detected in various aquatic compartments, including surface water and sediment, with concentrations varying based on proximity to recreational areas and wastewater discharge points.

| Environmental Compartment | Concentration Range | Location Examples | Reference(s) |

| Surface Water | 2.4 ng/L - 2812 ng/L | Hong Kong Harbor, Canary Island beaches, Chesapeake Bay, US Virgin Islands, Oahu (Hawaii) reefs | |

| Sediment | Below 0.1 µg/g dry wt (maximum recorded) | Various |

Bioaccumulation in Aquatic Organisms

Due to its lipophilic nature, this compound has the potential to bioaccumulate in aquatic organisms. Bioaccumulation refers to the uptake of a chemical from all exposure routes, including water and food. The bioconcentration factor (BCF), which measures uptake from water alone, and the bioaccumulation factor (BAF), which considers all routes, are key metrics for assessing this potential.

| Organism | Parameter | Value | Reference |

| Red Swamp Crayfish (Procambarus clarkii) | BAF | 991 ± 569 L/kg | |

| Fish (Predicted) | BCF | 5,387 L/kg | |

| Various Crayfish Species (Field Study) | Tissue Concentration | Up to 399 ng/g DW | |

| Saltwater Predator Fishes | Tissue Concentration | Up to 58.5 ng/g |

Experimental Protocols

Accurate assessment of this compound's environmental fate and bioaccumulation relies on robust analytical methodologies.

Sample Collection and Preparation for Water Analysis

A common method for the analysis of this compound in environmental water samples involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Collection: Collect 100-500 mL of water in a clean glass container.

-

Filtration: Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.

-

Internal Standard Spiking: Spike the filtered water sample with a known amount of a labeled internal standard, such as this compound-d4, to correct for matrix effects and variations during sample preparation.

-

Solid-Phase Extraction (SPE):

-

Condition a reversed-phase polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

-

Load the spiked water sample onto the cartridge.

-

Wash the cartridge with deionized water to remove interfering substances.

-

Elute the retained this compound and internal standard with an organic solvent like ethyl acetate or methanol.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is typically used.

-

Chromatographic Separation: Separation is achieved on a C18 analytical column using a gradient elution with a mobile phase consisting of acetonitrile and water, often with a formic acid additive.

-

Mass Spectrometric Detection: Detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored.

-

Quantification: A calibration curve is generated by analyzing a series of standards with known concentrations of this compound and a constant concentration of the internal standard. The concentration of this compound in the environmental sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing Key Processes

To better understand the complex interactions and pathways related to this compound in aquatic ecosystems, the following diagrams illustrate key conceptual frameworks.

Endocrine Disruption and Signaling Pathways

Some studies have raised concerns about the potential for this compound to act as an endocrine disruptor in aquatic life, potentially impairing growth and reproduction. While the precise signaling pathways affected are an area of ongoing research, the general mechanism of endocrine disruption by xenobiotics often involves interference with the estrogen receptor signaling pathway.

Conclusion and Future Research

The presence of this compound in aquatic ecosystems is well-documented, and its physicochemical properties suggest a potential for bioaccumulation. While degradation processes do occur, the continuous input of this compound from human activities warrants further investigation into its long-term ecological effects. Future research should focus on elucidating the specific biotransformation products of this compound in various aquatic species, further refining analytical methods to detect low environmental concentrations, and conducting more comprehensive studies on its potential to disrupt critical biological signaling pathways. A deeper understanding of these aspects is crucial for developing effective environmental management strategies and ensuring the ecological safety of personal care product ingredients.

References

- 1. Predicting the acute aquatic toxicity of organic UV filters used in cosmetic formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioaccumulation and Measured Concentrations of UV Filters in Biota - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Summary - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

Homosalate: An In-depth Technical Guide to its Genotoxicity and Cytotoxicity in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homosalate, a common UV filter in sunscreens and personal care products, has come under scientific scrutiny for its potential genotoxic and cytotoxic effects. This technical guide provides a comprehensive overview of the current in vitro evidence regarding this compound's impact on various cell lines. It details the experimental methodologies used to assess its safety profile, presents quantitative data from key studies, and visualizes the implicated cellular signaling pathways. This document aims to be a critical resource for researchers in toxicology, dermatology, and drug development, offering a consolidated repository of technical information to inform future research and safety assessments.

Introduction

This compound is an organic compound belonging to the salicylate class of chemicals, functioning as a chemical UVB filter by absorbing ultraviolet radiation. Its widespread use and potential for systemic absorption have prompted investigations into its biological effects at the cellular level. Concerns have been raised regarding its potential as an endocrine disruptor and its capacity to induce cellular damage.[1] This guide focuses specifically on the in vitro evidence of this compound-induced genotoxicity (damage to genetic material) and cytotoxicity (cell death and damage) in various cell lines, providing a technical foundation for understanding its toxicological profile.

Cytotoxicity of this compound

Studies have demonstrated that this compound can induce cytotoxic effects in a dose- and time-dependent manner across different cell lines. The primary methods for assessing this have been the MTT and LDH assays.

Quantitative Cytotoxicity Data

The following tables summarize the key quantitative findings from studies on this compound's cytotoxicity.

Table 1: Cytotoxicity of this compound in MCF-7 Human Breast Cancer Cells

| Concentration (µM) | Exposure Time | Assay | Endpoint | Result | Reference |

| > 1000 | 24 hours | MTT | Cell Viability | Dose-dependent decrease | [2][3] |

| 2000 | 24 hours | MTT | Cell Viability | Decreased to 57% | |

| 250, 500, 750, 1000, 1500, 2000 | 24 hours | LDH | Membrane Integrity | Not specified |

Table 2: Cytotoxicity of this compound in Other Cell Lines

| Cell Line | Concentration | Exposure Time | Assay | Endpoint | Result | Reference |

| Human Peripheral Lymphocytes | 200 µg/mL | 30 and 120 min | Trypan Blue | Cell Viability | >90% viability | |

| FRTL-5 (rat thyroid cells) | Starting from 250 µM | 72 hours | WST-1 | Cell Viability | Significant reduction | |

| NHT (human thyroid cells) | 2000 µM | 48 and 72 hours | WST-1 | Cell Viability | Significant reduction | |

| HTR8/SVneo (human trophoblast) | Not specified | Not specified | Not specified | Cell Proliferation | Dose-dependent decrease |

Genotoxicity of this compound

This compound has been shown to induce genotoxic effects, including DNA damage and chromosomal abnormalities. The primary assays used to evaluate these effects are the Comet assay and the in vitro micronucleus test.

Quantitative Genotoxicity Data

The following tables summarize the key quantitative findings from studies on this compound's genotoxicity.

Table 3: Genotoxicity of this compound in Human Peripheral Lymphocytes

| Concentration (µg/mL) | Exposure Time | Assay | Endpoint | Result | Reference |

| 10, 50, 100, 200 | 30 and 120 min | Comet Assay | DNA Migration | Increased in a dose- and time-dependent manner | |

| 200 | 120 min | Comet Assay | DNA Damage | Highest level of DNA damage observed |

Table 4: Genotoxicity of this compound in MCF-7 Cells

| Concentration (µM) | Exposure Time | Assay | Endpoint | Result | Reference |

| 750 and 1000 | 24 hours | Micronucleus Test | Micronucleus Formation | Significantly induced |

Experimental Protocols

This section provides detailed methodologies for the key assays cited in the assessment of this compound's cytotoxicity and genotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Alkaline Comet Assay for DNA Damage

The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from control and this compound-treated cultures.

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Cell Lysis: Immerse the slides in a cold, freshly prepared lysis buffer (containing high salt and detergents like Triton X-100) to remove cell membranes and histones, leaving behind nucleoids.

-

DNA Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for a period to allow the DNA to unwind.

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).

In Vitro Micronucleus Test for Chromosomal Damage

The in vitro micronucleus test identifies substances that cause cytogenetic damage, which results in the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., MCF-7, human lymphocytes) and expose them to various concentrations of this compound and controls.

-

Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

-

Cell Harvesting and Slide Preparation: Harvest the cells, subject them to a hypotonic treatment, and fix them. Drop the cell suspension onto clean microscope slides.

-

Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa, DAPI).

-

Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration). An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) effects.

Signaling Pathways and Mechanisms of Toxicity

The precise mechanisms by which this compound exerts its genotoxic and cytotoxic effects are still under investigation. However, several signaling pathways have been implicated.

PI3K/AKT and MAPK Signaling Pathways

In human trophoblast cells (HTR8/SVneo), this compound has been shown to modulate the phosphoinositide 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial for regulating cell survival, proliferation, and invasion. This compound-induced alterations in these pathways can lead to decreased cell proliferation and increased cell death.

Caption: this compound's modulation of PI3K/AKT and MAPK pathways.

Estrogenic Activity and Gene Expression

This compound has demonstrated estrogenic activity, particularly in estrogen receptor-positive cell lines like MCF-7. It can bind to estrogen receptors and upregulate the expression of estrogen-responsive genes. This endocrine-disrupting activity can contribute to increased cell proliferation.

Caption: Estrogenic activity of this compound in MCF-7 cells.

Oxidative Stress

While not as extensively studied for this compound as for other UV filters, the generation of reactive oxygen species (ROS) is a plausible mechanism for its observed genotoxicity. Oxidative stress can lead to DNA strand breaks and the formation of oxidized DNA bases, which can be detected by the Comet assay.

Summary and Future Directions

The in vitro evidence presented in this guide indicates that this compound exhibits cytotoxic and genotoxic properties in several cell lines, particularly at higher concentrations. The observed effects are dependent on the cell type, concentration, and duration of exposure. Key cellular pathways, including PI3K/AKT, MAPK, and estrogen receptor signaling, appear to be involved in mediating these toxicities.

Future research should focus on:

-

Elucidating detailed dose-response relationships in a wider range of human cell lines, including normal (non-cancerous) cells.

-

Investigating the mechanisms of DNA damage in more detail, including the role of oxidative stress and DNA repair processes.

-

Exploring the long-term effects of low-dose exposure to better understand the potential risks associated with chronic use of this compound-containing products.

-

Conducting in vivo studies to correlate these in vitro findings with potential systemic effects.

This technical guide serves as a foundational document for researchers and professionals in the field, summarizing the current state of knowledge and highlighting the critical areas for future investigation into the cellular effects of this compound.

References

Physical and chemical specifications of homosalate for cosmetic formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosalate, an organic compound belonging to the salicylate class of chemicals, is a widely utilized UVB filter in sunscreen and other personal care products.[1] Its primary function is to absorb ultraviolet B (UVB) radiation in the 295-315 nm range, thereby protecting the skin from the harmful effects of sun exposure, including sunburn and an increased risk of skin cancer.[2] Beyond its role as a UV absorber, this compound also serves as an effective solvent for other crystalline UV filters, enhancing the overall stability and aesthetic qualities of cosmetic formulations.[1] This technical guide provides an in-depth overview of the physical and chemical specifications of cosmetic-grade this compound, along with detailed experimental protocols for its analysis, to assist researchers and formulation scientists in its effective and safe use.

Physical and Chemical Specifications

A comprehensive understanding of the physicochemical properties of this compound is essential for its successful incorporation into cosmetic formulations. These properties influence its solubility, stability, and overall performance as a UV filter.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 3,3,5-Trimethylcyclohexyl 2-hydroxybenzoate | [1] |

| INCI Name | This compound | - |

| CAS Number | 118-56-9 | [1] |

| Molecular Formula | C₁₆H₂₂O₃ | |

| Molecular Weight | 262.34 g/mol | |

| Appearance | Clear, colorless to pale yellow viscous liquid | |

| Odor | Slight, characteristic minty odor |

Table 2: Quantitative Physical and Chemical Data for this compound

| Parameter | Specification | Reference |

| Purity (by HPLC) | ≥ 98% | - |

| Refractive Index (20°C) | 1.516 - 1.519 | - |

| Specific Gravity (25°C) | 1.049 - 1.053 | - |

| UV Absorbance (1% w/v in Methanol) | Max. absorbance at 306 nm | |

| Solubility | Insoluble in water; Miscible with common emollients and ethanol | |

| Boiling Point | 181-185°C | |

| Melting Point | < -20°C |

Experimental Protocols

Accurate and reproducible analytical methods are crucial for verifying the quality and performance of this compound in cosmetic formulations. The following section details key experimental protocols.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This method is for the quantitative determination of this compound in raw materials and finished cosmetic products.

A. Instrumentation and Materials

-

High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD)

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetic Acid (glacial)

-

This compound reference standard

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

B. Chromatographic Conditions

-

Mobile Phase: Methanol and 0.5% Acetic Acid in Water (80:20 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 20°C

-

Detection Wavelength: 313 nm

-

Injection Volume: 10 µL

C. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 250 µg/mL.

D. Preparation of Sample Solutions

-

Accurately weigh an appropriate amount of the cosmetic product (e.g., 250 mg) into a 100 mL volumetric flask.

-

Add approximately 70 mL of a 0.1% acetic acid in methanol solution and sonicate for 15 minutes to extract the this compound.

-

Allow the solution to cool to room temperature and dilute to volume with the extraction solution.

-

Centrifuge a portion of the solution and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

E. Analysis

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Measurement of Specific Gravity

This protocol is based on the principles of the ASTM D1480 standard test method.

A. Instrumentation and Materials

-

Bingham Pycnometer

-

Constant temperature water bath

-

Analytical balance (accurate to 0.1 mg)

-

Thermometer

-

Cleaning solvents (e.g., acetone, isopentane)

B. Procedure

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty pycnometer and record the mass.

-

Fill the pycnometer with the this compound sample, ensuring no air bubbles are present.

-

Place the filled pycnometer in the constant temperature water bath set to 25°C and allow it to equilibrate.

-

Once equilibrated, carefully remove any excess sample from the pycnometer's capillary.

-

Wipe the outside of the pycnometer dry and weigh it. Record the mass.

-

Calculate the specific gravity using the appropriate formula, taking into account the calibration factor of the pycnometer.

Measurement of Refractive Index

This protocol follows the principles of the ASTM D1218 standard test method.

A. Instrumentation and Materials

-

Abbe-type refractometer with a temperature-controlled prism

-

Light source (e.g., sodium lamp)

-

Reference liquids of known refractive index for calibration

-

Lens paper and suitable solvent for cleaning

B. Procedure

-

Calibrate the refractometer using a reference liquid with a known refractive index at 20°C.

-

Ensure the refractometer prism is clean and dry.

-

Apply a few drops of the this compound sample onto the prism surface.

-

Close the prism and allow the sample to reach the set temperature of 20°C.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read and record the refractive index from the instrument's scale.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key relationships and workflows relevant to the formulation and analysis of this compound.

References

The Evolution and Synthesis of Homosalate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Homosalate (3,3,5-trimethylcyclohexyl salicylate) is a widely utilized organic ultraviolet (UV) filter, primarily absorbing within the UVB spectrum (295-315 nm), a key region associated with DNA damage and increased skin cancer risk.[1] This technical guide provides a comprehensive overview of the historical development of this compound, from its origins as a salicylate derivative to its current regulatory status. Furthermore, this guide details the primary synthesis methodologies, with a focus on transesterification and Fischer-Speier esterification, providing experimental protocols and quantitative data to inform researchers and chemical development professionals.

Historical Development

The regulatory journey of this compound has seen it approved for use in sunscreen products across various global regions, including the United States, Europe, Japan, and Australia.[2] In the United States, sunscreen ingredients like this compound were "grandfathered" into the over-the-counter (OTC) drug monograph system in the 1970s. However, with increased usage and evolving safety standards, the U.S. Food and Drug Administration (FDA) has been re-evaluating the Generally Recognized as Safe and Effective (GRASE) status of many chemical UV filters, including this compound.[3]

In recent years, concerns regarding the potential for endocrine disruption have led to further scrutiny. The European Commission's Scientific Committee on Consumer Safety (SCCS) has reviewed the safety of this compound, leading to recommendations for concentration limits in cosmetic products. These regulatory developments are ongoing and shape the future use of this compound in personal care products.

Chemical Synthesis of this compound

The synthesis of this compound is primarily achieved through two main esterification routes: the direct Fischer-Speier esterification of salicylic acid with 3,3,5-trimethylcyclohexanol, and the transesterification of a salicylate ester (such as methyl salicylate) with 3,3,5-trimethylcyclohexanol. A third, less common method involves the reaction of salicyloyl chloride with 3,3,5-trimethylcyclohexanol.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In the case of this compound synthesis, salicylic acid is reacted with 3,3,5-trimethylcyclohexanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed.

Caption: Fischer-Speier esterification of salicylic acid and 3,3,5-trimethylcyclohexanol.

-

Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid (1.0 eq), 3,3,5-trimethylcyclohexanol (1.5-2.0 eq), and a non-polar solvent such as toluene to facilitate azeotropic removal of water.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq).

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Transesterification

Transesterification is a widely used industrial method for the synthesis of this compound. This process involves the reaction of an alkyl salicylate, most commonly methyl salicylate (wintergreen oil), with 3,3,5-trimethylcyclohexanol in the presence of a catalyst. The reaction is driven to completion by the removal of the lower-boiling alcohol byproduct (methanol). A variety of catalysts can be employed, including alkali metals, metal salts, and solid-supported bases.

References

Homosalate's Potential Impact on Coral Reef Ecosystems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homosalate, a common organic ultraviolet (UV) filter in sunscreens and personal care products, is facing increasing scrutiny for its potential environmental impact, particularly on fragile coral reef ecosystems. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on corals. It synthesizes available quantitative toxicity data, details experimental methodologies from key studies, and visually represents the hypothesized signaling pathways through which this compound may exert its effects. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development to inform further research and the development of environmentally safer UV filters. While research specifically on this compound is still emerging, this guide draws upon the broader knowledge of UV filter ecotoxicology to present a holistic view of the potential risks.

Introduction

Coral reefs, vital marine ecosystems, are under unprecedented threat from a combination of global and local stressors, including climate change, pollution, and coastal development. In recent years, the impact of chemical contaminants from personal care products, particularly UV filters in sunscreens, has become a significant area of concern. This compound (3,3,5-trimethylcyclohexyl salicylate) is an organic UVB filter widely used to protect human skin from the harmful effects of solar radiation. Its presence in coastal waters, resulting from recreational activities and wastewater discharge, raises critical questions about its potential to harm coral health and resilience. This guide aims to consolidate the existing scientific literature on the ecotoxicology of this compound with a focus on coral reef ecosystems.

Quantitative Ecotoxicity Data

The available quantitative data on the toxicity of this compound to coral species is limited but growing. The following table summarizes key findings from published studies.

| Coral Species | Life Stage | Exposure Duration | Endpoint | Effect Concentration (µg/L) | Reference |

| Acropora cervicornis | Adult fragments | 96 hours | EC10 (Tissue attenuation, hypertrophied mucocytes) | 629.9 | [1][2] |

| Pocillopora damicornis | Adult fragments | Not specified | Polyp closure | 1000 | [3] |

Note: EC10 represents the concentration at which a 10% effect is observed. The data for Pocillopora damicornis is an observational endpoint without a specified effect concentration metric.

Experimental Protocols

Understanding the methodologies employed in coral toxicology studies is crucial for interpreting the data and designing future research. Below are detailed protocols from key experiments investigating the effects of this compound and other UV filters.

Acute Toxicity Testing with Coral Fragments (Static Renewal System)

This protocol is based on the methodology used to assess the toxicity of this compound on Acropora cervicornis.[1][2]

-

Test Organism: Fragments of the scleractinian coral Acropora cervicornis.

-

Acclimation: Coral fragments are acclimated to laboratory conditions in a flow-through seawater system for a specified period before the experiment.

-

Exposure System: A static renewal system is used, where the test solutions are completely replaced every 24 hours to maintain the desired exposure concentrations and water quality.

-

Test Concentrations: A range of this compound concentrations are prepared by dissolving the compound in a suitable solvent (e.g., ethanol) and then diluting it in filtered seawater. A solvent control (seawater with the solvent at the same concentration as the highest test solution) and a negative control (filtered seawater only) are included.

-

Exposure Duration: 96 hours.

-

Endpoints Measured:

-

Visual Assessment: Coral fragments are visually assessed daily for signs of stress, including tissue attenuation (thinning or loss of tissue), changes in coloration (bleaching), and excessive mucus production.

-

Polyp Behavior: Polyp retraction or extension can be monitored as an indicator of stress.

-

Histopathology: At the end of the exposure period, coral tissues can be fixed, sectioned, and examined microscopically for cellular changes, such as hypertrophied mucocytes (enlarged mucus-producing cells).

-

-

Data Analysis: The concentration-response relationship is determined, and effect concentrations (e.g., EC10, EC50) are calculated using appropriate statistical models.

Experimental workflow for acute coral toxicity testing.

Hypothesized Signaling Pathways of this compound Toxicity

While the precise molecular mechanisms of this compound's impact on corals are still under investigation, research on other organic UV filters and preliminary data on this compound suggest several potential signaling pathways that could be affected. These pathways are visualized below using Graphviz.

Phototoxicity and Oxidative Stress

This compound has been shown to exhibit phototoxicity, meaning its toxic effects are exacerbated by exposure to UV radiation. This is a critical consideration for photosynthetic organisms like corals that live in sunlit shallow waters. The proposed mechanism involves the absorption of UV energy by this compound, leading to the formation of reactive oxygen species (ROS). Corals can metabolize this compound into conjugates that may also be phototoxic. An overproduction of ROS can overwhelm the coral's antioxidant defenses, leading to oxidative stress, which damages cellular components like lipids, proteins, and DNA, and is a known trigger for coral bleaching.

Hypothesized phototoxicity and oxidative stress pathway.

Potential Endocrine Disruption

Some organic UV filters are suspected to be endocrine-disrupting chemicals (EDCs), and this compound is among those under investigation for such properties. In marine invertebrates, EDCs can interfere with hormonal signaling pathways that regulate growth, development, and reproduction. For corals, this could manifest as abnormal larval development or impaired skeletal growth. While direct evidence in corals is limited for this compound, studies on other UV filters like oxybenzone have shown endocrine-disrupting effects leading to skeletal deformities in coral larvae.

Potential endocrine disruption pathway in corals.

Discussion and Future Directions

The current body of research provides initial evidence that this compound may pose a risk to coral reef ecosystems. The documented sublethal effects, such as tissue attenuation and polyp closure, at concentrations that could potentially be found in areas of high recreational use, warrant further investigation. The phototoxic nature of this compound is a particularly significant concern for corals, as their symbiotic relationship with zooxanthellae is dependent on sunlight.

However, there are still significant knowledge gaps that need to be addressed:

-

Chronic Exposure Studies: Most studies to date have focused on acute, short-term exposures. Long-term studies at environmentally relevant concentrations are needed to understand the chronic effects of this compound on coral health, reproduction, and larval survival.

-

Molecular Mechanisms: Further research is required to elucidate the specific signaling pathways affected by this compound in corals. Transcriptomic and proteomic studies could provide valuable insights into the cellular stress responses.

-

Synergistic Effects: Corals in the wild are exposed to a cocktail of stressors, including other chemical contaminants and the effects of climate change (e.g., rising sea temperatures). Future studies should investigate the synergistic effects of this compound with other UV filters and environmental stressors.

-

Metabolism and Bioaccumulation: Understanding how corals metabolize this compound and whether it bioaccumulates in their tissues is crucial for assessing the long-term risk.

Conclusion

While the direct impact of this compound on coral reefs is an area of active research, the available evidence suggests that it is not without risk. The precautionary principle would suggest that a move towards more environmentally benign UV filtering agents is a prudent course of action. For researchers and drug development professionals, this highlights the need for the development and rigorous ecotoxicological testing of new UV filters to ensure they are safe for both human use and sensitive marine ecosystems. Continued research into the specific mechanisms of this compound toxicity will be vital in refining environmental risk assessments and guiding the formulation of "reef-safe" sun protection products.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of Homosalate Skin Absorption

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosalate is a widely used organic UV filter in sunscreen and other personal care products to protect the skin from the harmful effects of ultraviolet (UVB) radiation.[1][2] Assessing the dermal absorption of this compound is crucial for evaluating its systemic exposure and potential toxicological risks.[3][4] In vitro methods provide a reliable and ethical alternative to animal testing for determining the percutaneous penetration of cosmetic ingredients.[5] This document provides detailed application notes and protocols for assessing the skin absorption of this compound using established in vitro models, primarily focusing on the Franz diffusion cell system with excised human or porcine skin and reconstructed human epidermis (RhE) models. The protocols are based on internationally recognized guidelines, such as the OECD Test Guideline 428.

Key In Vitro Methods

The gold standard for in vitro dermal absorption studies is the use of excised human skin in a Franz diffusion cell apparatus. However, due to limited availability and ethical considerations, excised porcine skin is often used as a suitable alternative due to its structural similarity to human skin. Reconstructed human epidermis (RhE) models are also gaining acceptance as a reproducible and readily available alternative for screening purposes.

Franz Diffusion Cell System

The Franz diffusion cell is a simple, reproducible, and widely used system for in vitro skin permeation studies. It consists of a donor chamber, where the test substance is applied, and a receptor chamber containing a fluid that mimics physiological conditions. The two chambers are separated by a skin membrane.

Reconstructed Human Epidermis (RhE) Models